Myeloperoxidase (MPO) Inhibition: IC₅₀ of 72 nM with Demonstrated Selectivity over Thyroid Peroxidase
3-Methoxy-5-phenoxypyridine inhibits recombinant human myeloperoxidase (MPO) with an IC₅₀ of 72 nM [1]. Against human thyroid peroxidase (TPO), a structurally related heme peroxidase, the compound exhibits an IC₅₀ of 50,000 nM (50 μM) [1]. Against cytochrome P450 3A4, it shows an IC₅₀ of 12,000 nM (12 μM) [1].
| Evidence Dimension | Enzyme inhibition potency and selectivity |
|---|---|
| Target Compound Data | MPO IC₅₀ = 72 nM; TPO IC₅₀ = 50,000 nM; CYP3A4 IC₅₀ = 12,000 nM |
| Comparator Or Baseline | TPO (same assay platform): IC₅₀ = 50,000 nM; CYP3A4 (same assay platform): IC₅₀ = 12,000 nM |
| Quantified Difference | ~694-fold selectivity for MPO over TPO; ~167-fold selectivity for MPO over CYP3A4 |
| Conditions | Recombinant human MPO incubated 10 min in presence of 120 mM NaCl, aminophenyl fluorescein-based assay; TPO inhibition using 3-iodotyrosine as substrate, 10 min incubation |
Why This Matters
This selectivity profile differentiates 3-methoxy-5-phenoxypyridine from non-selective peroxidase inhibitors and supports its procurement for MPO-targeted research without confounding off-target effects on TPO or CYP3A4.
- [1] BindingDB. BDBM50554045 CHEMBL4800005. IC50 data for human MPO (72 nM), CYP3A4 (12,000 nM), and TPO (50,000 nM). Curated by ChEMBL / Bristol Myers Squibb. View Source
